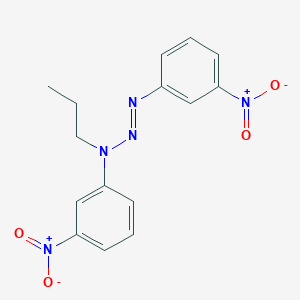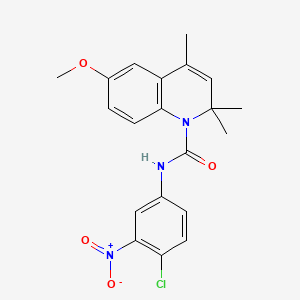![molecular formula C15H16N2O2S B4891301 N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4891301.png)
N-{4-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiophene-carboxamide derivatives involves several chemical strategies, including the use of thiourea derivatives and palladium-catalyzed carbon−sulfur bond formation. For instance, the modified Migita reaction conditions have been explored and applied to the synthesis of related compounds, demonstrating the efficiency of palladium-catalyzed carbon−sulfur bond formation in creating these molecules (Norris & Leeman, 2008)[https://consensus.app/papers/development-variant-migita-reaction-carbon−sulfur-bond-norris/d5e1e90dca2758a0b1a031b3927ed728/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of thiophene-carboxamide derivatives is characterized using various spectroscopic and crystallographic techniques. Studies have detailed the molecular conformation, highlighting intramolecular hydrogen bonds and the orientation of aromatic rings, which play a crucial role in the molecules' stability and reactivity (Saeed, Erben, & Bolte, 2011)[https://consensus.app/papers/structural-vibrational-study-saeed/705d384744b258028f3e66c54efba745/?utm_source=chatgpt].
Chemical Reactions and Properties
Thiophene-carboxamide derivatives engage in various chemical reactions, including desulfurization and nucleophilic addition, leading to the formation of diverse compounds with unique properties. The reactions are influenced by the molecules' structure, demonstrating the versatility of these compounds in chemical synthesis (Argilagos, Kunz, Linden, & Heimgartner, 1998)[https://consensus.app/papers/desulfurization-argilagos/53dc0452847258a981a30180fb8618b9/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-[4-(propan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10(2)16-14(18)11-5-7-12(8-6-11)17-15(19)13-4-3-9-20-13/h3-10H,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJROAUNSPYMBOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-ylcarbamoyl)phenyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B4891231.png)

![4-[benzyl(methylsulfonyl)amino]-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4891241.png)
![2-[4-(cyclopropylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4891245.png)

![5-methyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole dihydrochloride](/img/structure/B4891261.png)


![3-allyl-6-ethyl-2-mercapto-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4891289.png)
![ethyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B4891296.png)



